N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide
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Overview
Description
The compound “N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” is a chemical compound with a molecular formula of C8H8ClNO . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of the compound can be confirmed using various spectroanalytical techniques such as NMR and IR .Physical and Chemical Properties Analysis
The compound has a molecular weight of 169.608 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide and its derivatives have been synthesized and explored for their antinociceptive and anti-inflammatory properties. The compounds have demonstrated significant activity in models of pain and inflammation, such as the tail-flick technique for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity. The detailed synthesis and pharmacological screening of these compounds highlight their potential in developing new therapeutic agents with antinociceptive and anti-inflammatory effects Selvam et al., 2012.
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on the synthesis of benzothiazolinone acetamide analogs, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide derivatives. These compounds were analyzed for their vibrational spectra, electronic properties, and potential use as photosensitizers in dye-sensitized solar cells (DSSCs). The research found that these compounds exhibit good light-harvesting efficiency and free energy of electron injection, indicating their potential in photovoltaic applications. Additionally, molecular docking studies revealed the binding interactions of these compounds with Cyclooxygenase 1 (COX1), suggesting their relevance in studying ligand-protein interactions Mary et al., 2020.
Antitumor Evaluation
Research on pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to this compound, has demonstrated antitumor activity against human breast adenocarcinoma cell lines. The synthesis and characterization of these derivatives have shown promising results in in vitro antitumor evaluations, highlighting their potential as cancer therapeutic agents El-Morsy et al., 2017.
Antibacterial and Antifungal Activities
Additionally, the antibacterial and antifungal activities of thiazolo[2,3-b]dihydropyrimidinone derivatives possessing 4-methylthiophenyl moiety have been investigated. The synthesized compounds were evaluated for their potential to inhibit the growth of various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents Ashok et al., 2007.
Mechanism of Action
Target of Action
Compounds like “N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways that are related to the condition that the compound is designed to treat .
Mode of Action
Once the compound binds to its target, it can alter the target’s activity. This could involve inhibiting the target’s function, enhancing it, or modifying it in some other way .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways in the body. This could lead to changes in cellular processes, gene expression, or other aspects of cell function .
Result of Action
The ultimate effects of the compound will depend on the specific changes it induces in its targets and biochemical pathways. This could range from killing cells (as in the case of an anticancer drug) to reducing inflammation or relieving symptoms of a disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These could include the pH of the body fluids, the presence of other substances that can interact with the compound, and the temperature .
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-9-14(13-7-8-18-16(21-13)20-10(2)22)23-15(19-9)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUASOSWRQBVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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